molecular formula C19H23FN2O4S B2550299 3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1115889-53-6

3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2550299
CAS RN: 1115889-53-6
M. Wt: 394.46
InChI Key: MZYNTQGROAPOHA-UHFFFAOYSA-N
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Description

The compound , 3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-4-carboxamide, appears to be a derivative of pyrazole-3,4-dicarboxamide with a sulfonamide moiety. This type of compound is of interest due to its potential as a carbonic anhydrase inhibitor, as suggested by the study of similar derivatives . The presence of the sulfonamide group is significant as it is a common feature in many diuretic, antiepileptic, and anti-inflammatory drugs.

Synthesis Analysis

The synthesis of related pyrazole-3,4-dicarboxamide derivatives starts from 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid. The process involves characterizing the structures of the synthesized molecules using FT-IR, 1H NMR, 13C NMR, and elemental analysis methods . Although the exact synthesis of the compound is not detailed, it is likely to follow a similar pathway, with the addition of the ethoxyphenyl piperazine and isopropoxypropyl groups to the core pyrazole structure.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. The sulfonamide group attached to this ring is a functional group that consists of a sulfur atom double-bonded to two oxygen atoms and a nitrogen atom. The substituents attached to the piperazine and pyrazole rings, such as the ethoxyphenyl and isopropoxypropyl groups, influence the molecular interactions and the overall three-dimensional conformation of the molecule .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. The sulfonamide moiety, for example, can participate in hydrogen bonding and electrostatic interactions, which are important in the inhibition of carbonic anhydrase enzymes. The piperazine ring can act as a Lewis base, as seen in the study where l-piperazine-2-carboxylic acid derived N-formamides were used as catalysts for the hydrosilylation of N-aryl imines . This suggests that the piperazine moiety in the compound could also engage in similar catalytic or binding activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the sulfonamide group typically increases water solubility due to its polarity. The compound's ability to inhibit carbonic anhydrase isoenzymes is quantified by K_i values, which range significantly depending on the specific structure of the pyrazole-sulfonamide derivative. For instance, compounds similar to the one have shown K_i values ranging from 0.056–110.400 μM for hCA I and 0.057–533.400 μM for hCA II, indicating varying degrees of inhibitory potency .

Scientific Research Applications

Anticancer Activity

Compounds with piperazine substituents and related structures have been evaluated for their anticancer properties. For instance, polyfunctional substituted 1,3-thiazoles with piperazine substituents have shown significant in vitro anticancer activity against various cancer cell lines, highlighting the potential of such structures in cancer treatment research (Turov, 2020).

Antimicrobial and Antifungal Properties

Novel carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine derivatives have demonstrated promising in vitro antiproliferative activity, which includes antimicrobial effects against specific cell lines, showcasing their potential in developing new antimicrobial agents (Kumar et al., 2016).

Insecticidal Applications

Research into 1-alkyl-3-sulfonyloxypyrazole-4-carboxamide derivatives revealed that certain structures exhibit significant insecticidal activity, offering insights into the development of new agrochemicals for pest control (Ohno et al., 2010).

properties

IUPAC Name

methyl 4-cyclopropyl-7-fluoro-6-(4-methylpiperidin-1-yl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S/c1-12-5-7-21(8-6-12)15-10-16-17(9-14(15)20)27(24,25)18(19(23)26-2)11-22(16)13-3-4-13/h9-13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYNTQGROAPOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC3=C(C=C2F)S(=O)(=O)C(=CN3C4CC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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